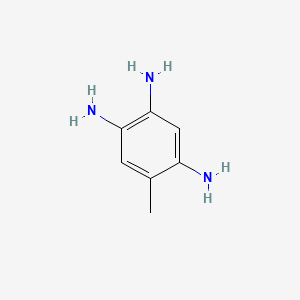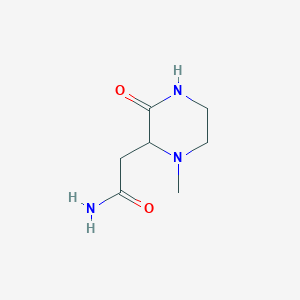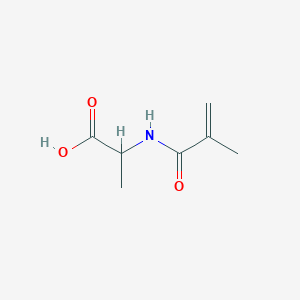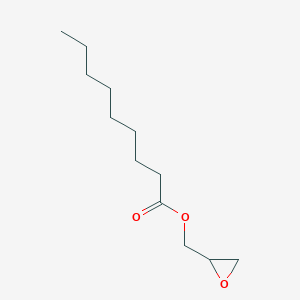![molecular formula C10H16N2 B13804592 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) CAS No. 791525-60-5](/img/structure/B13804592.png)
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework.
Métodos De Preparación
The synthesis of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) can be achieved through several methods. One effective method involves the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by subsequent events to yield a cyclic imine product . This reaction is typically carried out in the presence of concentrated sulfuric acid, and the relative compositions of the products can be controlled by varying the reaction conditions .
Análisis De Reacciones Químicas
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a building block in the synthesis of biologically active molecules, including potential anticancer agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: It can be used in asymmetric catalysis due to its chiral nature.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) involves its interaction with molecular targets through its nitrogen atom and bicyclic structure. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) can be compared with other similar bicyclic compounds, such as:
3-Substituted 3-Azabicyclo[3.3.1]nonan-9-one oximes: These compounds have similar bicyclic structures but differ in their functional groups and reactivity.
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic framework but have different substituents and applications.
The uniqueness of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) lies in its specific structure and the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
791525-60-5 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2-(3-azabicyclo[4.2.1]nonan-3-yl)acetonitrile |
InChI |
InChI=1S/C10H16N2/c11-4-6-12-5-3-9-1-2-10(7-9)8-12/h9-10H,1-3,5-8H2 |
Clave InChI |
IJRKTTYKXWSTIP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CCN(C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B13804525.png)

![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13804535.png)

![2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl-](/img/structure/B13804546.png)

![5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13804553.png)
![4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid](/img/structure/B13804564.png)
![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)


![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
